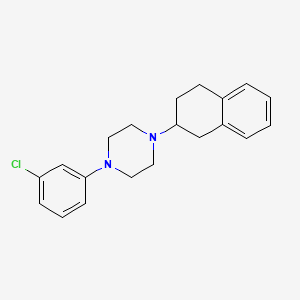

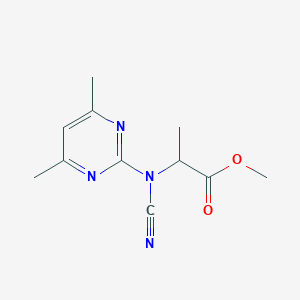

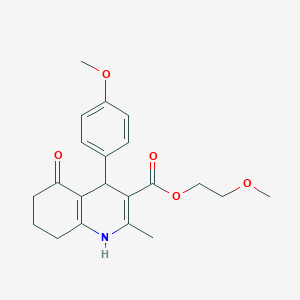

4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzamide derivatives, including those substituted with iodine, play a significant role in medicinal chemistry and organic synthesis. They are key intermediates in the synthesis of various compounds, exhibiting a broad range of biological activities and chemical properties. Studies on similar compounds can offer valuable insights into their synthesis, structure, and properties.

Synthesis Analysis

Synthesis of benzamide derivatives often involves cyclization reactions and the incorporation of iodine through various methods. For example, the titanium tetraiodide/trimethylsilyl iodide induced cyclization of N-(2-cyanophenyl)benzamides into 2-aryl-4-iodoquinazolines showcases a method to incorporate iodine into benzamide structures, providing a pathway that might be analogous for synthesizing 4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide (Hachiya, Nagoshi, & Shimizu, 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their chemical behavior and interaction with biological targets. X-ray diffraction, NMR, and IR spectroscopy are common techniques used for structural characterization. For instance, the study on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provides insights into how structural analysis is conducted for benzamide derivatives, which is relevant for understanding the molecular structure of 4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cyclization, halogenation, and interactions with nucleophiles and electrophiles. Their chemical properties are significantly influenced by the substituents on the benzamide ring and the presence of functional groups.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting point, solubility, and crystal structure, are determined by their molecular structure. Studies on compounds like N-(4-methylbenzyl)benzamide offer insights into these aspects through crystallography and physical analysis, shedding light on the likely physical properties of 4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide (Goel, Yadav, Sinha, Singh, Bdikin, Rao, Gopalaiah, & Kumar, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic properties, are crucial for the application of benzamide derivatives in synthesis and as potential pharmacophores. Density functional theory (DFT) calculations, as seen in the study of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide, are instrumental in understanding these properties, providing a computational perspective on the chemical behavior of such compounds (Mohammed Ayoob & Emam Hawaiz, 2023).

作用機序

Target of Action

The primary target of 4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide is LuxR-type receptors , including LuxR from V. fischeri, TraR from A. tumefaciens, the putative LuxR-type receptor from A. baumannii – AbaR, and RhlR from P. aeruginosa . These receptors play a crucial role in bacterial quorum sensing, which is a system of stimulus and response correlated to population density .

Mode of Action

4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide acts as a strong inhibitor of several LuxR-type receptors . It interferes with the normal functioning of these receptors, thereby disrupting the quorum sensing process . This disruption can lead to changes in bacterial behavior, particularly in their ability to form biofilms and produce virulence factors .

Biochemical Pathways

It is known that the compound disrupts the quorum sensing process, which is a key regulatory mechanism in many bacterial species . This disruption can affect a wide range of downstream effects, including biofilm formation, virulence factor production, and antibiotic resistance .

Result of Action

The inhibition of LuxR-type receptors by 4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide can lead to significant changes in bacterial behavior . These changes can include reduced biofilm formation, decreased production of virulence factors, and potentially increased susceptibility to antibiotics .

特性

IUPAC Name |

4-iodo-N-(oxolan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNHEQXIMPMTRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-N-(oxolan-2-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

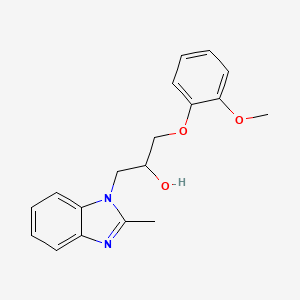

![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)

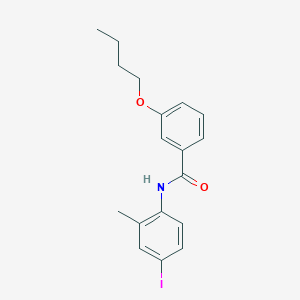

![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5112336.png)

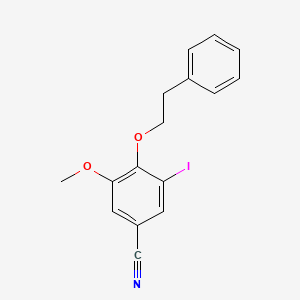

![1-[(4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5112351.png)

![3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112376.png)

![3-(2-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112407.png)